molecular formula C20H19N3O3S B12470474 2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12470474
M. Wt: 381.4 g/mol
InChI Key: YMDRIQRBVZQDJP-UHFFFAOYSA-N
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Description

2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole moiety, a benzothiophene ring, and an amide linkage, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzothiophene ring through a series of coupling reactions. The final step often involves the formation of the amide bond under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and benzothiophene rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-(2-(Dimethylamino)ethoxy)ethanol
  • Vanillin acetate

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of an indole and benzothiophene ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H19N3O3S/c1-10-15(11-6-2-4-8-13(11)22-10)17(24)19(26)23-20-16(18(21)25)12-7-3-5-9-14(12)27-20/h2,4,6,8,22H,3,5,7,9H2,1H3,(H2,21,25)(H,23,26)

InChI Key

YMDRIQRBVZQDJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N

Origin of Product

United States

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